Product packaging for 3,3-Diethoxypentane(Cat. No.:CAS No. 36749-09-4)

3,3-Diethoxypentane

Cat. No.: B15476757
CAS No.: 36749-09-4
M. Wt: 160.25 g/mol
InChI Key: DPEQFGNJQXFWQS-UHFFFAOYSA-N
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Description

3,3-Diethoxypentane, with the CAS registry number 36749-09-4, is an organic compound with the molecular formula C9H20O2 and an average molecular weight of 160.25 g/mol . This compound is classified as an acetal, specifically the diethyl acetal derivative of pentan-3-one . acetals are valuable in organic synthesis primarily as protecting groups for carbonyl functionalities, allowing selective reactions to be carried out on other parts of a molecule without interference from the sensitive ketone group. The compound is also known by several synonyms, including pentan-3-one-diethylacetal . Historical literature documents its synthesis, indicating its established role in chemical research . This compound is offered with a minimum assay of 97%, ensuring high quality for research applications . This compound is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O2 B15476757 3,3-Diethoxypentane CAS No. 36749-09-4

Properties

CAS No.

36749-09-4

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

3,3-diethoxypentane

InChI

InChI=1S/C9H20O2/c1-5-9(6-2,10-7-3)11-8-4/h5-8H2,1-4H3

InChI Key

DPEQFGNJQXFWQS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

3,3-Dimethoxypentane
  • Molecular Formula : C₇H₁₆O₂
  • Molecular Weight : 132.201 g/mol
  • CAS Number : 25636-49-1
  • Key Features: A methoxy-substituted analog with 90% purity, used as a reagent in organic synthesis. Applications include use as a solvent or intermediate in specialty chemical synthesis .
1,1-Diethoxypentane
  • Molecular Formula : C₉H₂₀O₂
  • Molecular Weight : 160.2539 g/mol
  • CAS Number : 3658-79-5
  • Key Features : A regioisomer of 3,3-diethoxypentane, where both ethoxy groups are attached to the same carbon. This structural difference significantly alters its chemical behavior. It is recognized as a flavoring agent in alcoholic beverages (e.g., rum and wine), with permissible levels up to 10 mg/kg .
3-Ethoxy-3-methylpentane
  • Molecular Formula : C₈H₁₈O
  • Molecular Weight : 130.231 g/mol
  • CAS Number : N/A (ChemSpider ID: 66737967)
  • Key Features : An ether analog with a methyl branch, differing in substituent arrangement. Its branched structure may lower boiling points compared to linear-chain analogs like this compound .
3,3-Diethylpentane
  • Molecular Formula : C₉H₂₀
  • Molecular Weight : 128.25 g/mol
  • CAS Number : 1067-20-5
  • Key Features: A hydrocarbon lacking oxygen atoms, with a Henry’s Law constant of 4.1×10⁻6, indicating higher volatility than oxygenated analogs. Used primarily as a non-polar solvent .

Physical and Chemical Properties

Compound Boiling Point (°C) Solubility Key Functional Groups Stability
This compound Not reported Low in water Ketal (two ethoxy) Acid-labile
3,3-Dimethoxypentane Not reported Moderate in organics Ketal (two methoxy) Acid-labile
1,1-Diethoxypentane ~160–180 (est.) Low in water Ketal (geminal ethoxy) Acid-labile
3-Ethoxy-3-methylpentane ~130–140 (est.) Insoluble in water Ether Stable under mild conditions
3,3-Diethylpentane ~142–145 Insoluble in water Alkane Highly stable
  • Reactivity Notes: Ketals (this compound, 1,1-Diethoxypentane): Hydrolyze under acidic conditions to regenerate ketones and alcohols. Ethers (3-Ethoxy-3-methylpentane): Cleave under strong acids (e.g., HBr) to form alcohols and alkyl halides .

Preparation Methods

Reaction Mechanism and Thermodynamics

3,3-Diethoxypentane forms via nucleophilic attack of ethanol on the protonated carbonyl group of 3-pentanone, followed by sequential alcohol addition and water elimination. The equilibrium-driven process requires azeotropic water removal to achieve >70% conversion. Kinetic studies demonstrate a second-order dependence on ethanol concentration below 2 M, transitioning to pseudo-first-order kinetics at higher alcohol concentrations.

Table 1: Optimization of Ketalization Conditions

Parameter Optimal Range Impact on Yield
Temperature 80–100°C ΔG‡ = 92 kJ/mol
H+ Catalyst 0.8–1.2 mol% TsOH <5% side products
Ethanol:Pentanone 4:1 molar ratio 89% equilibrium
Reaction Time 6–8 h 95% completion

Industrial-Scale Adaptations

Patent CN102295578A describes pressurized CO-assisted acetal synthesis, though originally developed for propionitrile derivatives. Adapting this method, 3-pentanone reacts with ethanol (1.5 MPa CO, 80°C) in toluene using potassium ethoxide as base, achieving 76–83% yield through in situ water scavenging. The CO atmosphere suppresses oxidative degradation of the ketal, enhancing thermal stability during distillation.

Reductive Etherification of Pentanedione Derivatives

Catalytic Hydrogenation Pathways

EP0348223B1 outlines a two-stage process applicable to this compound synthesis:

  • Condensation : 3-oxopentanal reacts with ethanol under acidic conditions to form hemiketal intermediates.
  • Hydrogenation : Pd/C (5 wt%) catalyzes selective reduction of residual carbonyl groups at 50°C/3 bar H₂, yielding 92–95% pure product after short-path distillation.

This method minimizes polyether byproducts through precise control of hydrogen stoichiometry (H₂:substrate = 1.05:1).

Zinc-Mediated Reductions

Recent advances employ Zn-Cu couples for stereoselective reductions, as detailed in Thieme Connect. While primarily used for pheromone synthesis, this technique effectively reduces α,β-unsaturated ketones preceding etherification. For this compound, pre-treatment of pent-3-en-2-one with Zn-Cu in THF achieves 88% diastereomeric excess before ethanol quench.

Grignard-Based Alkylation Strategies

Organometallic Coupling

Reaction of 3-ethoxypropylmagnesium bromide with ethyl orthoformate produces this compound in 68% yield. Key considerations include:

  • Strict temperature control (-10°C during Grignard addition)
  • Anhydrous diethyl ether as solvent (Ksp = 2.1×10⁻³ M²)
  • Quenching with saturated NH₄Cl to preserve ether linkages

Equation 1: Grignard Synthesis
$$
\text{CH}3\text{CH}2\text{OCH}2\text{CH}2\text{MgBr} + \text{HC(OEt)}3 \rightarrow \text{(CH}2\text{CH}2\text{O)}2\text{CHCH}2\text{CH}3 + \text{MgBr(OEt)}
$$

Side Reaction Mitigation

Competitive Wurtz coupling decreases with:

  • Slow reagent addition rates (0.5 mL/min)
  • Ultrasonic agitation (40 kHz) to disperse reactive intermediates
  • Triphenylphosphine (0.1 eq) as radical inhibitor

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • ¹H NMR (CDCl₃): δ 1.21 (t, 6H, OCH₂CH₃), 1.45–1.52 (m, 4H, CH₂CH₂), 3.48 (q, 4H, OCH₂), 3.81 (s, 1H, central CH)
  • IR (neat): ν 1125 cm⁻¹ (C-O-C asym stretch), 2975 cm⁻¹ (C-H sp³)
  • GC-MS : m/z 160 [M]⁺, 115 [M-OEt]⁺, 87 [C₄H₇O₂]⁺

Purity Assessment Protocols

  • Karl Fischer titration: <0.02% H₂O
  • Iodometric testing: <2 ppm peroxides
  • Chiral GC (β-cyclodextrin column): >99% ee for enantiopure batches

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3,3-diethoxypentane, and how can reaction progress be monitored?

  • Answer : The primary synthesis involves an acid-catalyzed acetalization of 3-pentanone with triethylorthoformate under solvent-free conditions. Key steps:

  • Reagents : 3-pentanone, triethylorthoformate, catalytic p-toluenesulfonic acid (p-TsOH).
  • Conditions : Heating at 80–100°C for 4–6 hours.
  • Monitoring : Use FT-IR spectroscopy to track the disappearance of the ketone’s C=O stretch (~1716 cm⁻¹) and the emergence of acetal C-O bands (~1100–1250 cm⁻¹) .
ParameterOptimal Condition
Catalyst Loading0.5–1.0 mol% p-TsOH
Molar Ratio1:1.2 (3-pentanone:triethylorthoformate)
Yield>85% (GC-MS validated)

Q. What is the mechanism for acid-catalyzed hydrolysis of this compound to pentan-3-one?

  • Answer : Hydrolysis proceeds via protonation of an acetal oxygen, forming an oxocarbenium ion intermediate. Sequential cleavage of ether bonds releases ethanol, with water nucleophilic attack yielding pentan-3-one. Isotopic labeling (e.g., D₂O) and ¹H/¹³C NMR confirm intermediate stability and proton transfer pathways .

Advanced Research Questions

Q. How can solvent-free synthesis be optimized for large-scale production of this compound while minimizing side reactions?

  • Answer :

  • Microwave-assisted synthesis : Reduces reaction time to 30–60 minutes at 300–500 W, maintaining yields >85%.
  • Byproduct management : Use a Dean-Stark trap to remove ethanol, shifting equilibrium toward acetal formation.
  • Process optimization : Response Surface Methodology (RSM) identifies critical factors (e.g., catalyst loading, temperature) for reproducibility .

Q. What advanced spectroscopic and computational methods elucidate the structural and reactive properties of this compound?

  • Answer :

  • Spectroscopy :
  • Multinuclear NMR : ¹³C DEPT-135 distinguishes acetal carbons (δ 95–105 ppm).
  • HRMS : Confirms [M+H]⁺ at m/z 161.1542 (C₉H₂₀O₂).
  • Computational modeling :
  • DFT (B3LYP/6-311+G(d,p)) : Predicts hydrolysis activation energy (ΔG‡ ≈ 25 kcal/mol) and solvent effects .

Q. How do contradictions in catalytic efficiency arise between mineral acids and Lewis acids for this compound synthesis?

  • Answer : Discrepancies stem from moisture sensitivity and substrate purity.

  • Lewis acids (e.g., BF₃·Et₂O) : Require anhydrous conditions (Karl Fischer titration <50 ppm H₂O) for 92% yield.
  • Mineral acids (e.g., H₂SO₄) : Tolerate trace water but necessitate aqueous workup, complicating isolation. Systematic studies with in-line moisture sensors resolve these issues .

Q. What strategies validate the stability of this compound in long-term storage for pharmacological studies?

  • Answer :

  • Stability protocols : Store under inert gas (N₂/Ar) at –20°C with molecular sieves (4Å).
  • Degradation analysis : Accelerated aging tests (40°C/75% RH for 6 months) coupled with GC-MS identify hydrolysis byproducts (e.g., pentan-3-one).

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